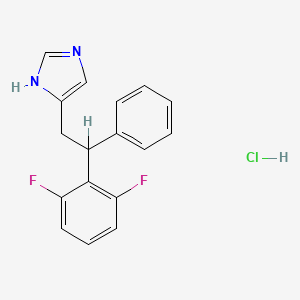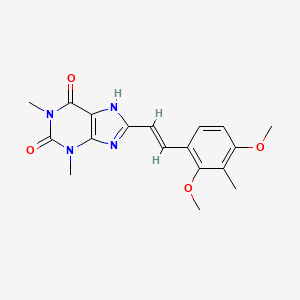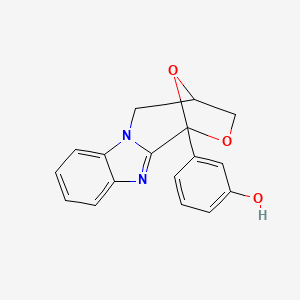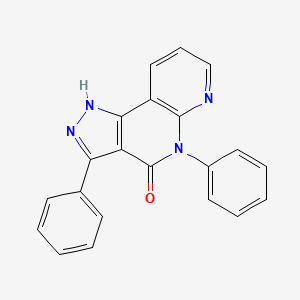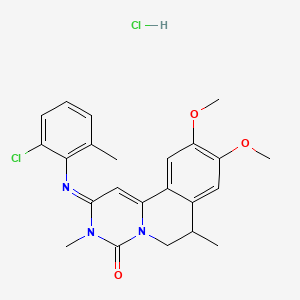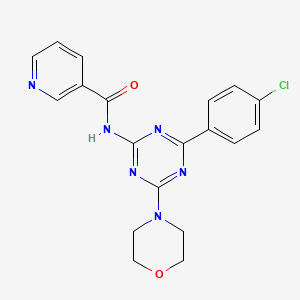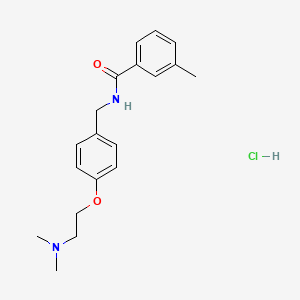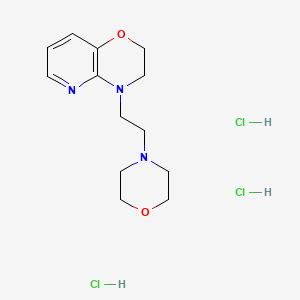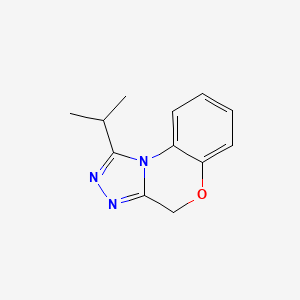
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the trimethoxyphenyl group can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmaceutical properties are explored for developing new drugs, particularly those targeting neurological and cardiovascular systems.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets. The trimethoxyphenyl group may interact with enzyme active sites or receptor binding domains, while the piperazine ring can enhance the compound’s binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can be compared with other piperazine derivatives such as:
1-(2-Hydroxyethyl)piperazine: Lacks the trimethoxyphenyl and sulfonyl groups, resulting in different chemical properties and applications.
4-(2-(Phenylsulfonyl)ethyl)piperazine: Similar structure but without the trimethoxy groups, leading to variations in biological activity and reactivity.
1-(2-(2,3,4-Trimethoxyphenyl)ethyl)piperazine:
The unique combination of the trimethoxyphenyl, sulfonyl, and piperazine moieties in 1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
103595-56-8 |
|---|---|
Fórmula molecular |
C17H28N2O6S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[4-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H28N2O6S/c1-23-14-4-5-15(17(25-3)16(14)24-2)26(21,22)13-11-19-8-6-18(7-9-19)10-12-20/h4-5,20H,6-13H2,1-3H3 |
Clave InChI |
YYPOZNOBTXSDJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCN(CC2)CCO)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



